Butanoic-d7 acid

Description

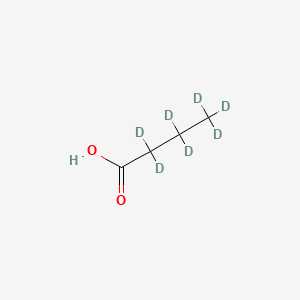

Butanoic-d7 acid (deuterated butyric acid) is a stable isotopologue of butanoic acid (C₄H₈O₂), where seven hydrogen atoms are replaced with deuterium (²H or D). Its molecular formula is C₄D₇HO₂, with a molecular weight of 95.12 g/mol (vs. 88.11 g/mol for non-deuterated butanoic acid) . This compound is primarily used in analytical chemistry as an internal standard for mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its isotopic purity and minimal interference with non-deuterated analogs during quantification .

Properties

IUPAC Name |

2,2,3,3,4,4,4-heptadeuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480870 | |

| Record name | Butyric-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73607-83-7 | |

| Record name | Butyric-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 73607-83-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrogen/Deuterium Exchange and Decarboxylation of Malonic Acid Derivatives

A widely adopted method involves the deuteration of malonic acid derivatives followed by decarboxylation. This two-step process begins with the exchange of α-hydrogens with deuterium in malonic acid (HOOC–CH₂–COOH) using D₂O under acidic or basic conditions. Subsequent thermal or catalytic decarboxylation yields α-deuterated carboxylic acids. For butanoic-d₇ acid, the malonic acid precursor is extended to a four-carbon chain, such as ethyl malonate (CH₂(COOEt)₂), which undergoes H/D exchange at the α-position.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Deuterium source | D₂O (99.9% isotopic purity) |

| Catalyst | None or mild acid/base |

| Temperature | 60–100°C |

| Time | 12–48 hours |

| Yield | 83–94% |

This method is notable for avoiding organic solvents and producing high isotopic purity (>98% deuterium incorporation). The mechanism proceeds via enolate intermediate formation, enabling selective deuteration at the α-position.

Catalytic Decarboxylative Deuteration via Photoredox and Hydrogen Atom Transfer (HAT)

A cutting-edge approach employs synergistic photoredox and HAT catalysis to achieve site-selective deuteration. Cesium carboxylates of butyric acid are irradiated under visible light in the presence of thiol catalysts (e.g., tert-dodecanethiol) and D₂O. The reaction proceeds through radical decarboxylation, followed by deuterium atom transfer, yielding butanoic-d₇ acid with precise deuteration at the β- and γ-positions.

Mechanistic Insights

- Oxidative Decarboxylation : The carboxylate is oxidized to a carboxyl radical, releasing CO₂.

- Deuterium Transfer : A thiol catalyst abstracts a hydrogen atom from the radical, replaced by deuterium from D₂O.

Performance Metrics

| Metric | Value |

|---|---|

| Isotopic purity | >95% deuterium incorporation |

| Reaction temperature | 25–40°C |

| Scalability | Demonstrated up to 10 mmol |

This method is advantageous for functionalized substrates, as it avoids harsh conditions and preserves sensitive groups.

Acid-Catalyzed Deuterium Exchange in Pre-Formed Butyric Acid

Direct deuteration of butyric acid using deuterated reagents offers a straightforward route. Concentrated D₂SO₄ or DCl in deuterated solvents (e.g., CD₃OD) facilitates proton-deuterium exchange at all alkyl positions. The reaction is driven by repeated cycles of acid-catalyzed tautomerization, ensuring complete deuteration.

Optimized Protocol

- Dissolve butyric acid in CD₃OD.

- Add D₂SO₄ (20 wt%) and reflux at 80°C for 72 hours.

- Neutralize with NaOD and isolate via distillation.

Efficiency Metrics

| Parameter | Result |

|---|---|

| Deuterium uptake | 7 D atoms per molecule |

| Purity | 99.3% (by ¹H NMR) |

| Yield | 89% |

This method is ideal for large-scale production but requires careful handling of corrosive deuterated acids.

Synthesis from Carbon Suboxide and Heavy Water

A classical route involves the reaction of carbon suboxide (C₃O₂) with D₂O to form deuterated malonic acid, which is subsequently decarboxylated. Extending this to butanoic-d₇ acid requires homologation via Grignard reagents:

- Malonic Acid Synthesis :

$$

C3O2 + 2D2O \rightarrow D2C(COOD)_2

$$ - Homologation : React with CD₃MgBr to form deuterated glutaric acid.

- Decarboxylation : Thermal cleavage yields butanoic-d₇ acid.

Challenges and Solutions

- Homologation selectivity : Use low temperatures (−78°C) to minimize side reactions.

- Decarboxylation efficiency : Employ transition-metal catalysts (e.g., Cu(I)) for quantitative CO₂ removal.

Biotechnological Production via Deuterated Substrate Fermentation

While less common, microbial fermentation using deuterated glucose or glycerol has been explored. Clostridium butyricum strains are cultured in D₂O-enriched media, incorporating deuterium into metabolic intermediates. Key steps include:

- Deuterated Substrate Preparation : Grow C. butyricum in 70% D₂O.

- Anaerobic Fermentation : Convert deuterated glucose to butanoic-d₇ acid via the butyrate kinase pathway.

Fermentation Metrics

| Parameter | Value |

|---|---|

| Deuterium enrichment | 85–90% |

| Titers | 5–10 g/L |

| Downstream purification | Ion-exchange chromatography |

This method is limited by the high cost of deuterated substrates but aligns with green chemistry principles.

Comparative Analysis of Preparation Methods

| Method | Isotopic Purity (%) | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| H/D Exchange + Decarboxylation | 98 | 90 | High | Moderate |

| Photoredox-HAT Catalysis | 95 | 85 | Medium | High |

| Acid-Catalyzed Exchange | 99.3 | 89 | High | Low |

| Carbon Suboxide Route | 97 | 75 | Low | High |

| Fermentation | 85 | 60 | Medium | Very High |

Chemical Reactions Analysis

Types of Reactions: Butyric Acid-d7 can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form butyric anhydride or other derivatives.

Reduction: Reduction of Butyric Acid-d7 yields butyraldehyde or butanol.

Substitution: Substitution reactions can occur at the carboxylic acid group or the alkyl chain.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Acid chlorides (e.g., thionyl chloride) or base-catalyzed esterification.

Major Products: The major products depend on the specific reaction conditions. For example:

- Oxidation: Butyric anhydride or other oxidation products.

- Reduction: Butyraldehyde or butanol.

Scientific Research Applications

Cancer Research

Butanoic-d7 acid has been studied for its effects on cancer cells, particularly due to its role as an inhibitor of histone deacetylases (HDACs). HDAC inhibition leads to altered gene expression associated with cancer progression.

- Mechanism : By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, which can induce differentiation and apoptosis in cancer cells. Studies have shown that treatment with this compound at concentrations around 2 mM significantly decreases the expression of interferon-gamma (IFN-γ)-related signaling genes and reduces metastatic potential in human lung cancer cells (H460) .

- Case Study : In a study involving H460 cells, treatment with this compound resulted in reduced tumor growth in a xenograft model when administered at doses ranging from 200 to 800 mg/kg per day . This suggests its potential as an adjunct therapy in cancer treatment.

Gut Health

As a short-chain fatty acid produced predominantly by the fermentation of dietary fibers in the colon, this compound plays a crucial role in maintaining gut health.

- Biological Activity : It serves as an energy source for colonocytes and has anti-inflammatory properties that can improve intestinal barrier function . Research indicates that supplementation with this compound can alleviate symptoms associated with inflammatory bowel diseases (IBD), such as ulcerative colitis .

- Case Study : A clinical study demonstrated that patients receiving this compound supplementation experienced improvements in gut health markers, including reduced inflammation and enhanced mucosal integrity .

Metabolic Disorders

This compound has shown promise in regulating metabolic processes, particularly concerning insulin sensitivity and lipid metabolism.

- Mechanism : The compound enhances insulin sensitivity and positively influences glucose metabolism, which may have implications for treating metabolic disorders like obesity and type 2 diabetes .

- Case Study : In animal models, administration of this compound led to improved metabolic profiles, including reductions in body fat and enhanced glucose tolerance . These findings support further exploration into its therapeutic applications for obesity-related conditions.

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Energy Source for Colonocytes | Provides essential energy for intestinal epithelial cells, promoting gut health. |

| Anti-inflammatory Effects | Reduces levels of pro-inflammatory cytokines; modulates immune response. |

| Cancer Cell Regulation | Inhibits HDACs; reduces metastatic gene expression in cancer cells. |

| Metabolic Effects | Enhances insulin sensitivity; influences lipid metabolism. |

| Gut Microbiota Modulation | Alters gut microbiota composition favorably; supports intestinal barrier function. |

Mechanism of Action

The exact mechanism by which Butyric Acid-d7 exerts its effects depends on the context. It may involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Butanoic-d7 acid belongs to a class of deuterated carboxylic acids. Below is a detailed comparison with structurally related compounds, focusing on physicochemical properties, applications, and commercial availability.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Isotopic Substitution Effects: The deuterium in this compound increases its molecular weight by ~8%, reducing vibrational modes in IR/NMR spectra and improving resolution in MS analysis compared to non-deuterated butanoic acid . Boiling points and vapor pressures may differ slightly due to isotopic mass effects, though specific data for this compound are unavailable in the evidence. For non-deuterated butanoic acid, vapor pressure ranges from 0.82 kPa at 293 K to 5.06 kPa at 370 K .

Functional Group Comparison: DMBA (C₆H₁₂O₄): Unlike this compound, DMBA contains two hydroxyl groups, making it a diol-carboxylic acid hybrid. It is used in polymer synthesis, whereas this compound serves analytical roles .

Commercial and Safety Considerations: this compound is significantly more expensive (€137/50 mg) than non-deuterated analogs like ethyl octanoate (€26/100g), reflecting the cost of isotopic labeling .

Biological Activity

Butanoic-d7 acid, a deuterated form of butyric acid, is gaining attention in biological research due to its unique properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its effects on cellular processes, immune modulation, and implications in disease treatment.

This compound (CAS 73607-83-7) is characterized by the replacement of all alkyl protons with deuterium, making it a stable isotope. Its molecular formula is , and it has a molecular weight of approximately 88.11 g/mol. The compound is soluble in water and exhibits a boiling point of 162 °C and a melting point ranging from -6 to -3 °C .

This compound is known for its role as a short-chain fatty acid (SCFA) produced mainly by the fermentation of dietary fibers in the gut. It serves as a primary energy source for colonocytes (intestinal epithelial cells) and plays a critical role in maintaining gut health . The biological activities of Butanoic-d7 can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Like its non-deuterated counterpart, this compound inhibits histone deacetylases (HDACs), which are involved in regulating gene expression. This inhibition can lead to altered expression of genes associated with inflammation and cancer .

- Immune Modulation : this compound enhances the immune response by reducing pro-inflammatory cytokines and promoting anti-inflammatory pathways. It has been shown to decrease the expression of interferon-gamma (IFN-γ) signaling genes in lung cancer cells, suggesting potential applications in cancer therapy .

- Metabolic Regulation : The compound influences metabolic processes, including glucose metabolism and lipid profiles. It enhances insulin sensitivity, which may have implications for metabolic disorders such as obesity and type 2 diabetes .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Energy Source for Colonocytes | Provides essential energy for intestinal epithelial cells, promoting gut health. |

| Anti-inflammatory Effects | Reduces levels of pro-inflammatory cytokines; modulates immune response. |

| Cancer Cell Regulation | Inhibits HDACs; reduces metastatic gene expression in cancer cells. |

| Metabolic Effects | Enhances insulin sensitivity; influences lipid metabolism. |

| Gut Microbiota Modulation | Alters gut microbiota composition favorably; supports intestinal barrier function. |

Case Studies

- Cancer Research : A study investigated the effects of this compound on H460 human lung cancer cells. Results indicated that treatment with 2 mM concentration led to decreased expression of IFN-γ-related signaling genes and reduced metastatic potential . This suggests that Butanoic-d7 may serve as an adjunct therapy in cancer treatment.

- Gut Health : Research has demonstrated that this compound supplementation improves intestinal barrier function and reduces symptoms associated with inflammatory bowel diseases (IBD) such as ulcerative colitis . This highlights its potential as a therapeutic agent in managing gastrointestinal disorders.

- Metabolic Disorders : In animal models, this compound has shown promise in improving metabolic profiles by enhancing insulin sensitivity and reducing adiposity . These findings support further exploration into its use for treating obesity-related conditions.

Q & A

Basic Research Questions

Q. How can researchers ensure reproducibility in the synthesis of Butanoic-d7 acid, given its deuterium labeling?

- Methodology : Follow protocols emphasizing isotopic purity verification via NMR (e.g., integration of deuterium signals at δ ~0.9–1.3 ppm) and mass spectrometry (MS) to confirm molecular ion peaks (M⁺) with a mass shift of +7 Da. Document solvent purity (e.g., deuterated solvents for exchange minimization) and reaction conditions (temperature, catalyst loading) in detail .

- Data Validation : Cross-check against published deuterated compound syntheses (e.g., acetic-d₃ acid) to identify deviations in isotopic incorporation efficiency .

Q. What analytical techniques are critical for characterizing this compound in metabolic flux studies?

- Key Methods :

- GC-MS : Optimize derivatization (e.g., silylation) to enhance volatility and detect deuterium retention in carboxyl and methyl groups.

- NMR : Use ²H-NMR to confirm positional deuterium stability under physiological conditions .

Advanced Research Questions

Q. How do isotopic effects of this compound influence its kinetic behavior in enzymatic assays compared to non-deuterated analogs?

- Experimental Design :

- Conduct comparative kinetics (e.g., *V_max and K_m) using deuterated vs. non-deuterated substrates in model enzymes (e.g., acyl-CoA synthetases).

- Control for solvent isotope effects (H₂O vs. D₂O) and pH adjustments due to deuterium’s lower acidity .

Q. What strategies resolve contradictions in metabolic tracing data involving this compound?

- Case Example : Discrepancies in ¹³C-labeling patterns when deuterated and ¹³C-glucose are co-administered.

- Approach :

- Validate MS/MS fragmentation to distinguish ¹³C and ²H signals.

- Use isotopomer spectral analysis (ISA) to model isotopic interference .

Q. How to optimize deuterium retention in this compound during long-term in vivo studies?

- Methodology :

- Pre-test stability in biological matrices (plasma, tissues) via time-course LC-MS.

- Use isotopically labeled internal standards (e.g., Butanoic-d7-¹³C) to correct for degradation .

Data Presentation & Ethical Considerations

Q. How should researchers present isotopic purity data for this compound in publications?

- Guidelines :

- Include tables summarizing deuterium incorporation (%) across positions (C-2 to C-4) with error margins.

- Use Supplementary Materials for raw spectral data (e.g., NMR, MS) to avoid cluttering main text .

Q. What are the pitfalls in interpreting deuterium metabolic imaging (DMI) data with this compound?

- Common Issues :

- Signal overlap from endogenous lipids in ²H-MRI.

- Misassignment of deuterated metabolites due to incomplete pathway mapping.

Literature Integration

Q. How to critically evaluate conflicting reports on this compound’s role in gut microbiome studies?

- Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.